molecular formula C19H18O5 B11089589 Ethyl 5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

Ethyl 5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

Cat. No.: B11089589
M. Wt: 326.3 g/mol
InChI Key: WBSXQGHHXMDDLC-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate is a complex organic compound with an intriguing structure. Let’s break it down:

    Ethyl group (C₂H₅): This functional group consists of two carbon atoms bonded to three hydrogen atoms. It imparts lipophilicity and solubility properties.

    Benzofuran ring: A fused aromatic ring system containing a furan ring (five-membered oxygen-containing ring) and a benzene ring. Benzofurans exhibit diverse biological activities.

    Methoxy group (OCH₃): A substituent with an oxygen atom bonded to a methyl group. It influences the compound’s reactivity and lipophilicity.

    Phenoxymethyl group (C₆H₅OCH₂): A benzyl ether group, where a phenyl ring is attached to a methylene (CH₂) bridge via an oxygen atom.

    Carboxylate group (COO⁻): A carboxylic acid derivative, essential for its acidic properties.

Preparation Methods

Synthetic Routes:: One synthetic approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product . Further transformations can lead to azepinoindole derivatives.

Industrial Production:: While specific industrial methods for this compound are not widely documented, laboratory-scale synthesis can guide industrial processes.

Chemical Reactions Analysis

Ethyl 5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate can undergo various reactions:

    Oxidation: Oxidative processes can modify the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups.

    Substitution: Substituents on the benzofuran ring can be replaced using appropriate reagents.

    Major Products: These reactions yield diverse products, including derivatives with altered lipophilicity, bioactivity, or solubility.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

    Chemistry: Explore its reactivity in synthetic methodologies.

    Biology: Assess its impact on cellular processes.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related benzofuran derivatives. Its unique structure may offer advantages over other analogs.

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H18O5/c1-3-22-19(20)18-15-11-14(21-2)9-10-16(15)24-17(18)12-23-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

WBSXQGHHXMDDLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)COC3=CC=CC=C3

Origin of Product

United States

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